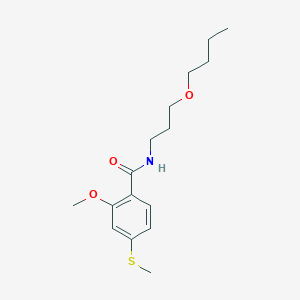![molecular formula C19H15NO5 B4693858 N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methyl-3-furamide](/img/structure/B4693858.png)
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methyl-3-furamide
Overview
Description
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methyl-3-furamide, commonly known as F13640, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. F13640 belongs to the class of compounds known as selective serotonin 2B receptor antagonists, which are known to modulate the activity of the serotonin neurotransmitter system in the brain.
Mechanism of Action
F13640 exerts its pharmacological effects by selectively blocking the activity of the serotonin 2B receptor, a subtype of the serotonin receptor family. This receptor is known to play a role in the regulation of vascular tone and smooth muscle cell proliferation, which are key processes involved in the development of PAH. By blocking the activity of this receptor, F13640 can improve the symptoms of PAH and potentially slow down the progression of the disease.
Biochemical and Physiological Effects:
F13640 has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on the serotonin 2B receptor, F13640 has been shown to modulate the activity of other neurotransmitter systems in the brain, including the dopamine and noradrenaline systems. It has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of various inflammatory and fibrotic diseases.
Advantages and Limitations for Lab Experiments
One advantage of using F13640 in lab experiments is its selectivity for the serotonin 2B receptor, which allows for more precise modulation of this receptor compared to non-selective compounds. However, one limitation is that F13640 is a relatively new compound, and its pharmacokinetics and pharmacodynamics have not been fully characterized. This may make it difficult to interpret the results of experiments using F13640, and caution should be exercised when interpreting these results.
Future Directions
There are a number of potential future directions for research on F13640. One area of interest is in the treatment of other diseases and disorders that involve dysregulation of the serotonin system, such as depression and anxiety disorders. Another area of interest is in the development of more selective compounds that target the serotonin 2B receptor, which may have improved efficacy and fewer side effects compared to F13640. Finally, further studies are needed to fully characterize the pharmacokinetics and pharmacodynamics of F13640, which will be important for the development of this compound as a therapeutic agent.
Scientific Research Applications
F13640 has been extensively studied for its potential therapeutic applications in various diseases and disorders. One of the major areas of research has been in the treatment of pulmonary arterial hypertension (PAH), a condition characterized by high blood pressure in the arteries of the lungs. F13640 has been shown to improve the symptoms of PAH in animal models, and clinical trials are currently underway to evaluate its efficacy in humans.
properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-12-16(8-9-22-12)19(21)20-13-2-4-14(5-3-13)25-15-6-7-17-18(10-15)24-11-23-17/h2-10H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZKGNTYEYLNBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)OC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4693779.png)
![2-[(4-biphenylyloxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4693782.png)
![5-isopropyl-1-phenyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4693786.png)
![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4693790.png)

![5-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)-2-methylbenzamide](/img/structure/B4693803.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4693817.png)
![N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4693824.png)
![4-[(2,6-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693831.png)
![5-bromo-1-(4-methylbenzyl)-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4693838.png)
![1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4693855.png)
![N-(3-{N-[(1,3-benzothiazol-2-ylthio)acetyl]ethanehydrazonoyl}phenyl)-5-methyl-3-thiophenecarboxamide](/img/structure/B4693865.png)

![2-(2-chlorophenyl)-7-[2-(4-morpholinyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4693881.png)